Smo Receptor Binding Affinity: SANT-1 (304909-07-7) Kd vs. SANT-2 Kd — Cautionary Note for CAS 303102-35-4
The literature-characterized SANT-1 (CAS 304909-07-7) binds directly to the Smo receptor with a Kd of 1.2 nM, representing a 10-fold higher affinity than the structurally distinct Smo antagonist SANT-2 (Kd = 12 nM) [1]. This quantitative gap demonstrates that the piperazine core alone does not determine affinity. Whether the 2-methylbenzylidene modification present in CAS 303102-35-4 preserves, enhances, or diminishes this binding affinity relative to the canonical pyrazole-based SANT-1 has not been reported in peer-reviewed literature. Procuring CAS 303102-35-4 without independent binding validation introduces uncertainty of at least 10-fold in expected target engagement.
| Evidence Dimension | Smo receptor equilibrium dissociation constant (Kd) |
|---|---|
| Target Compound Data | Not reported in peer-reviewed literature for CAS 303102-35-4 |
| Comparator Or Baseline | Canonical SANT-1 (CAS 304909-07-7): Kd = 1.2 nM; SANT-2 (CAS 329196-48-7): Kd = 12 nM |
| Quantified Difference | SANT-2 is 10-fold weaker than SANT-1 (304909-07-7); difference for CAS 303102-35-4 is unknown |
| Conditions | Radioligand binding using human Smo expressed in HEK293 membranes (Rominger et al., 2009) |
Why This Matters
A 10-fold difference in binding affinity can translate to substantially different effective concentrations in cellular assays, directly impacting experimental reproducibility and inter-laboratory comparability.
- [1] Rominger, C. M., et al. (2009). Evidence for Allosteric Interactions of Antagonist Binding to the Smoothened Receptor. Journal of Pharmacology and Experimental Therapeutics, 329(3), 995–1005. View Source
